N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
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Overview
Description
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C17H20N4O4S2 and its molecular weight is 408.49. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, demonstrating their potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Sulfonamide Derivatives with VEGFR-2 Inhibition : Novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety were synthesized and evaluated for their anticancer activity against various cancer cell lines. Some derivatives showed significant cytotoxic effects and acted as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, suggesting their potential in cancer therapy (Ghorab et al., 2016).
Antidepressant and Anxiolytic Properties
- Thiadiazole Derivatives : A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their central nervous system activity. Some compounds exhibited significant antidepressant and anxiolytic properties, comparable to reference drugs, highlighting their therapeutic potential (Clerici et al., 2001).
Enzyme Inhibition for Therapeutic Applications
- Human Carbonic Anhydrase Isoenzyme Inhibitors : Sulfonamide derivatives were designed, synthesized, and screened for their ability to inhibit human carbonic anhydrase isoenzymes, with some compounds showing modest inhibition potency. These findings suggest the potential for developing selective inhibitors for therapeutic applications (Mishra et al., 2016).
Antitubercular Agents
- Oxadiazoles and Thiadiazoles as Antitubercular Agents : A new class of 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles demonstrated outstanding activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds exhibited selective antimycobacterial effects with low in vitro toxicity, making them promising candidates for antitubercular therapy (Karabanovich et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines .
Biochemical Pathways
It is known that similar compounds can affect the cell cycle, leading to apoptosis .
Result of Action
The compound has shown potent growth inhibition properties against various human cancer cell lines . It is suggested that it can induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines .
Action Environment
It is known that the efficacy of similar compounds can vary depending on the specific cell line and its environment .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-10(2)5-14(22)19-16-20-21-17(27-16)26-8-15(23)18-7-11-3-4-12-13(6-11)25-9-24-12/h3-4,6,10H,5,7-9H2,1-2H3,(H,18,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLVGHWYXURTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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